DL‑Stereochemistry Provides a Racemic Mixture of Four Stereoisomers vs. the Single L,L‑Isomer in Z-Sar-Pro-Arg-OH
Cbz-Sar-DL-Pro-DL-Arg-OH contains DL‑Pro and DL‑Arg, giving a racemic mixture of four stereoisomers. In contrast, Z-Sar-Pro-Arg-OH (CAS 112898-31-4) is defined as the L-Pro-L-Arg single isomer . For thrombin, the D‑Phe-D-Pro-Arg sequence is a well‑established inhibitor scaffold with sub‑micromolar K_i values, whereas L‑Phe-L-Pro-Arg is inactive, underscoring the critical role of stereochemistry in molecular recognition [1]. The DL mixture therefore offers a built‑in stereochemical probe that the pure L‑isomer cannot provide.
| Evidence Dimension | Number of stereoisomers present |
|---|---|
| Target Compound Data | 4 stereoisomers (DL-Pro × DL-Arg racemic mixture) |
| Comparator Or Baseline | Z-Sar-Pro-Arg-OH: 1 stereoisomer (L-Pro, L-Arg) |
| Quantified Difference | 4× stereochemical diversity compared with the L‑L isomer |
| Conditions | Structural analysis by InChI and SMILES notation; stereospecificity inferred from D-Phe-Pro-Arg vs. L-Phe-Pro-Arg thrombin inhibition data |
Why This Matters
For SAR campaigns, a single DL‑compound simultaneously screens all four stereoisomers, accelerating hit identification compared with synthesizing and testing each pure isomer separately.
- [1] Mattson C, et al. D-Phe-Pro-Arg isopropyl ester as a competitive thrombin inhibitor. Folia Haematol. 1982;109:43-51. View Source
